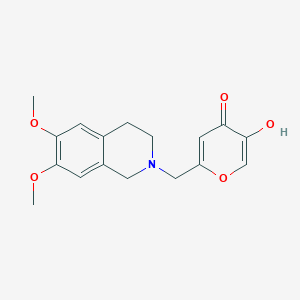
2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one is a complex organic molecule with intriguing structural features. This compound is a fusion of an isoquinoline derivative and a pyranone system, showcasing its potential versatility in various fields of research, including chemistry, biology, medicine, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Formation of Isoquinoline Intermediate
Reactants: 3,4-Dihydroxybenzaldehyde and 2-nitropropane.
Conditions: Aldol condensation followed by intramolecular cyclization under basic conditions.
Intermediate: 6,7-dimethoxy-3,4-dihydroisoquinoline.
Step 2: Pyranone Ring Formation
Reactants: Isoquinoline intermediate, formaldehyde, and hydroxylamine hydrochloride.
Conditions: Cyclization in acidic conditions.
Product: Pyranone intermediate.
Step 3: Final Coupling Reaction
Reactants: Pyranone intermediate and 5-hydroxy-4H-pyran-4-one.
Conditions: Catalytic hydrogenation using palladium on carbon catalyst.
Product: 2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one.
Industrial Production Methods
Industrial-scale production often involves optimization of reaction parameters such as temperature, pressure, and solvent selection to maximize yield and purity. Common techniques include flow chemistry, where reactions are carried out in continuous flow reactors, allowing for better control and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation:
Reagents: Oxidizing agents like potassium permanganate.
Conditions: Aqueous or organic solvents.
Products: Corresponding keto or carboxylic acid derivatives.
Reduction:
Reagents: Reducing agents like lithium aluminum hydride.
Conditions: Anhydrous conditions.
Products: Reduced alcohol or amine derivatives.
Substitution:
Reagents: Alkyl halides or sulfonates.
Conditions: Basic or acidic conditions depending on the nature of the substituent.
Products: Alkylated or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalyst Development: Used as a ligand in asymmetric catalysis to enhance enantioselectivity in various reactions.
Material Science: Potential use in the synthesis of novel polymers with unique properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes in metabolic pathways, aiding in the study of enzyme function and regulation.
Signal Transduction: Modifies signaling pathways, providing insights into cellular communication mechanisms.
Medicine
Drug Development: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide valuable data for drug formulation.
Industry
Dye and Pigment Manufacture: Utilized as an intermediate in the production of synthetic dyes and pigments.
Agricultural Chemicals: Explored for its potential use in the formulation of new pesticides and herbicides.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways. For instance, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme's activity. In signal transduction, it can influence receptor-mediated signaling pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)-5-hydroxy-4H-pyran-4-one.
2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-3-one.
Uniqueness
Compared to its analogs, 2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one showcases unique properties due to the specific positioning and nature of its functional groups. These structural nuances influence its reactivity, interaction with biological targets, and overall pharmacological profile, making it a distinct compound in its class.
Hope this covers all you need to know about this compound! What intrigues you most about this compound?
Eigenschaften
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-hydroxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-16-5-11-3-4-18(8-12(11)6-17(16)22-2)9-13-7-14(19)15(20)10-23-13/h5-7,10,20H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTCFBBJIMNIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=O)C(=CO3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2796669.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2796670.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2796671.png)
![N-(4-butylphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2796672.png)
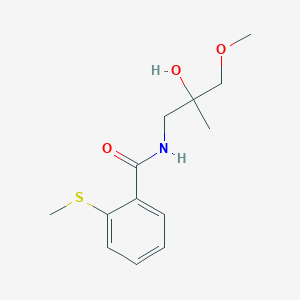
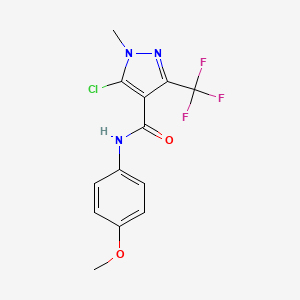
![(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2796677.png)


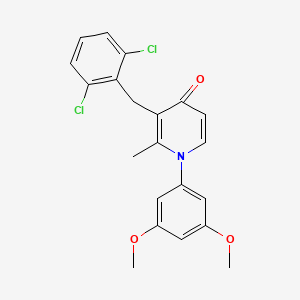
![methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2796685.png)
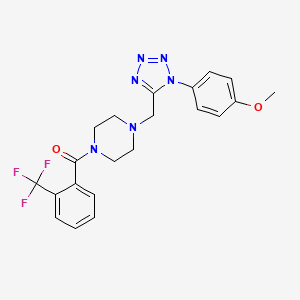
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(9-ethyl-9H-carbazol-3-yl)benzamide](/img/structure/B2796687.png)
![6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2796689.png)
